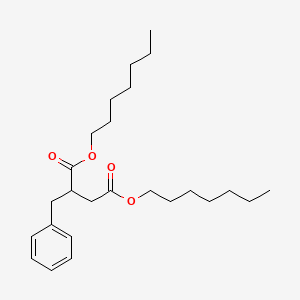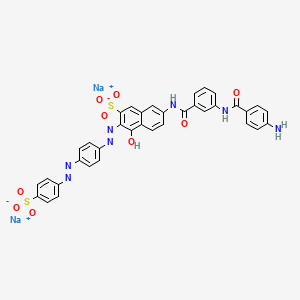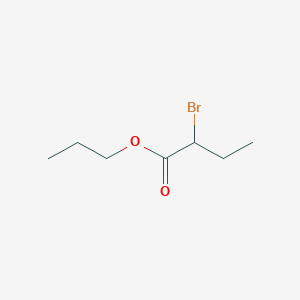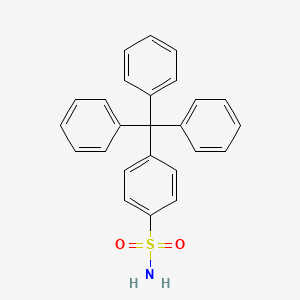
2-(Heptadecylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Heptadecylamino)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. It consists of a heptadecyl group (a long-chain alkyl group with 17 carbon atoms) attached to an amino group, which is further connected to an ethan-1-ol moiety. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and emulsifiers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadecylamino)ethan-1-ol typically involves the reaction of heptadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}{17}\text{H}{35}\text{NH}_2 + \text{CH}2\text{CH}2\text{O} \rightarrow \text{C}{17}\text{H}{35}\text{NHCH}_2\text{CH}_2\text{OH} ]
This reaction is usually conducted in the presence of a catalyst, such as a strong base (e.g., sodium hydroxide), to facilitate the opening of the ethylene oxide ring and its subsequent reaction with heptadecylamine.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Heptadecylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or tosylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or tosylates.
Aplicaciones Científicas De Investigación
2-(Heptadecylamino)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of liposomes and other drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential use in the development of antimicrobial agents and other therapeutic compounds.
Industry: Utilized in the production of cosmetics, personal care products, and industrial cleaners as an emulsifier and stabilizer.
Mecanismo De Acción
The mechanism of action of 2-(Heptadecylamino)ethan-1-ol is primarily attributed to its amphiphilic properties. The long hydrophobic heptadecyl chain allows it to interact with lipid membranes, while the hydrophilic amino and hydroxyl groups enable it to form hydrogen bonds and interact with aqueous environments. This dual nature makes it effective in disrupting lipid bilayers, enhancing membrane permeability, and facilitating the delivery of active compounds across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hexadecylamino)ethan-1-ol: Similar structure but with a hexadecyl group (16 carbon atoms) instead of a heptadecyl group.
2-(Octadecylamino)ethan-1-ol: Similar structure but with an octadecyl group (18 carbon atoms) instead of a heptadecyl group.
2-(Dodecylamino)ethan-1-ol: Similar structure but with a dodecyl group (12 carbon atoms) instead of a heptadecyl group.
Uniqueness
2-(Heptadecylamino)ethan-1-ol is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and emulsifier compared to similar compounds with shorter or longer alkyl chains.
Propiedades
Número CAS |
13436-74-3 |
|---|---|
Fórmula molecular |
C19H41NO |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
2-(heptadecylamino)ethanol |
InChI |
InChI=1S/C19H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-19-21/h20-21H,2-19H2,1H3 |
Clave InChI |
WJWSZYHMGMSQET-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)

![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)
![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)




![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)

![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)



